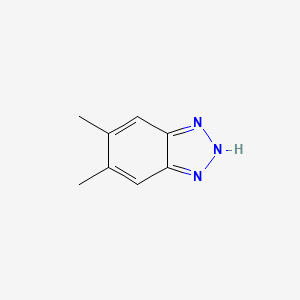

5,6-Dimethyl-1H-benzotriazole

概要

説明

5,6-Dimethyl-1H-benzotriazole is an organic compound with the molecular formula C8H9N3. It is a derivative of benzotriazole, featuring two methyl groups at the 5 and 6 positions of the benzene ring. This compound is known for its versatility and is used in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 5,6-Dimethyl-1H-benzotriazole can be synthesized through several methods, including the reaction of 1,2,3-benzotriazole with methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs under reflux conditions with a suitable base, such as potassium carbonate, to facilitate the methylation process.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar methylation reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: 5,6-Dimethyl-1H-benzotriazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkoxides under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

Substitution: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.

科学的研究の応用

Biomedical Research Applications

5,6-Dimethyl-1H-benzotriazole has been studied for its biological activities, particularly in antimicrobial and antifungal properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives of benzotriazole have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics like nitrofurantoin .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial effects of several benzotriazole derivatives against Gram-positive and Gram-negative bacteria. The results highlighted that compounds with trifluoromethyl substituents displayed MIC values between 12.5 to 25 μg/mL against MRSA strains .

Antifungal Activity

Additionally, this compound has been reported to possess antifungal properties. In vitro studies demonstrated that certain derivatives were effective against Candida species with MIC values ranging from 1.6 to 25 μg/mL .

Environmental Science Applications

In environmental science, this compound is studied for its presence and effects in aquatic ecosystems.

Detection in Environmental Samples

A study conducted in Australia measured concentrations of this compound in pooled samples from the general population, revealing levels ranging from less than 0.038 to 19 ng/mL . This data is crucial for assessing the environmental impact and potential toxicity of benzotriazoles in water systems.

Material Science Applications

This compound is also utilized as a stabilizer in various materials.

UV Stabilization

One notable application is in the field of polymer chemistry where it serves as a UV stabilizer. Its ability to absorb UV radiation helps enhance the durability and longevity of materials exposed to sunlight. This property is particularly beneficial in the production of coatings and plastics.

Summary Table of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Biomedical Research | Antibacterial Activity | Effective against MRSA with MIC values of 12.5-25 μg/mL |

| Antifungal Activity | Effective against Candida spp. with MICs from 1.6-25 μg/mL | |

| Environmental Science | Detection in Aquatic Ecosystems | Concentrations found ranged from <0.038 to 19 ng/mL |

| Material Science | UV Stabilization | Enhances durability in coatings and plastics |

作用機序

The mechanism by which 5,6-Dimethyl-1H-benzotriazole exerts its effects depends on its specific application. For example, in corrosion inhibition, it forms a protective layer on metal surfaces, preventing oxidation and corrosion. In biological systems, it may interact with specific enzymes or receptors, modulating their activity.

Molecular Targets and Pathways Involved:

Corrosion Inhibition: The compound interacts with metal surfaces, forming a barrier that inhibits oxidation.

Enzyme Inhibition: It may bind to the active sites of enzymes, preventing their catalytic activity.

類似化合物との比較

1H-Benzotriazole: Lacks the methyl groups present in 5,6-Dimethyl-1H-benzotriazole.

2H-Benzotriazole: Another positional isomer with different chemical properties.

生物活性

5,6-Dimethyl-1H-benzotriazole (DMBT) is a member of the benzotriazole family, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in antiviral and antimicrobial contexts. Below, we explore the biological activities of DMBT, supported by data tables and case studies.

Overview of Biological Activities

Benzotriazoles, including DMBT, are known for their antimicrobial , antiviral , and antiprotozoal properties. Research indicates that DMBT exhibits significant effectiveness against various pathogens, making it a candidate for further pharmacological exploration.

Antiviral Activity

DMBT has shown promising results in antiviral assays. A study highlighted its selective activity against Coxsackievirus B5 (CVB5), with effective concentration (EC50) values ranging from 6 to 18.5 µM. Notably, compound derivatives such as 18e demonstrated protective effects on cells against viral infection without exhibiting virucidal activity. Instead, its mechanism involved preventing viral attachment during the early stages of infection .

Antimicrobial Activity

The antimicrobial properties of DMBT have been extensively documented. It has demonstrated activity against a range of bacteria and protozoa:

- Antibacterial : DMBT derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from DMBT exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Antifungal : The compound also inhibits fungal growth by targeting cytochrome P450 enzymes involved in sterol biosynthesis, specifically CYP51, which is crucial for ergosterol production in fungi .

- Antiprotozoal : DMBT has shown efficacy against Acanthamoeba castellani, indicating its potential in treating protozoan infections .

The mechanisms underlying the biological activities of DMBT vary depending on the target organism:

- Inhibition of Enzymatic Activity : DMBT acts by inhibiting key enzymes involved in metabolic pathways essential for pathogen survival.

- Disruption of Membrane Integrity : By interfering with sterol biosynthesis in fungi, DMBT compromises cell membrane integrity, leading to cell death.

Table 1: Summary of Biological Activities of this compound

Case Study 1: Antiviral Efficacy Against CVB5

In a controlled laboratory setting, compound 18e derived from benzotriazole was evaluated for its antiviral properties against CVB5. The study demonstrated that pre-treatment with compound 18e significantly reduced viral load in infected cell cultures while maintaining low cytotoxicity levels.

Case Study 2: Antibacterial Properties

A series of benzotriazole derivatives were synthesized and tested for antibacterial activity. The most potent derivatives showed MIC values below 2 µg/mL against Gram-positive bacteria such as S. aureus and Gram-negative bacteria like E. coli. These findings suggest that modifications to the benzotriazole structure can enhance antibacterial potency.

特性

IUPAC Name |

5,6-dimethyl-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-7-8(4-6(5)2)10-11-9-7/h3-4H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPKIPGHRNIOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNN=C2C=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70881186 | |

| Record name | 5,6-Dimethyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4184-79-6 | |

| Record name | 5,6-Dimethyl-1H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4184-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-1H-benzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004184796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4184-79-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dimethyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethyl-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical concentrations of 5,6-Dimethyl-1H-benzotriazole found in environmental matrices?

A1: Studies have detected XT in wastewater, biosolids, and soil. In wastewater treatment plants, XT concentrations can reach a few μg/L. [] Biosolid-amended soils have shown XT levels in the range of nanograms per gram. [] These findings highlight its presence in various environmental compartments.

Q2: How persistent is this compound in soil, and what are the implications?

A2: Research suggests that XT dissipates slowly in soil. Field studies reported half-lives ranging from 217 to 345 days. [] This persistence raises concerns about its potential accumulation in soil and possible long-term effects on soil organisms.

Q3: Have this compound and its related compounds been detected in humans?

A3: Yes, XT, along with other benzotriazoles and benzothiazoles, has been detected in human urine. [, ] The frequent detection of these compounds in urine suggests widespread human exposure, likely through various sources.

Q4: Are there geographical variations in this compound exposure?

A4: Interestingly, studies analyzing human urine samples found that XT was more frequently detected in samples from five Asian countries compared to the U.S. and Greece. [] This suggests possible geographical differences in exposure sources or consumption patterns.

Q5: What analytical methods are employed to measure this compound in environmental and biological samples?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common technique used for analyzing XT and related compounds in various matrices, including wastewater, sludge, soil, and urine. [, , ] This method allows for sensitive and specific detection of these compounds even at trace levels.

Q6: Can the crystal structure of this compound be modified, and what are the implications?

A6: Research has shown that the crystal habit of this compound can be modified using nonionic triblock copolymers. [] This modification can influence its application in coatings by altering properties such as particle size, morphology, and surface area. []

Q7: Does the presence of methyl groups in this compound influence its reactivity compared to 1H-benzotriazole?

A7: Studies utilizing ruthenium-catalyzed C-H bond activation reactions revealed that XT, with its two methyl groups, exhibits comparable reactivity to 1H-benzotriazole in reactions with various cyclic ethers. [] This suggests that the methyl groups do not significantly hinder the reactivity of the benzotriazole core in this specific reaction context.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。